molecular formula C5H4BrClN2 B580393 2-Bromo-6-chloropyridin-3-amine CAS No. 1050501-88-6

2-Bromo-6-chloropyridin-3-amine

Cat. No.: B580393
CAS No.: 1050501-88-6
M. Wt: 207.455
InChI Key: OPKKXWUGXHSFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloropyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively, and an amino group at the 3 position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloropyridin-3-amine typically involves the bromination and chlorination of pyridine derivatives. One common method involves the reaction of 6-chloropyridin-3-amine with bromine in the presence of a base such as sodium acetate in acetic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 2 position with a bromine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and reduced amines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloropyridin-3-amine depends on its specific application. In the context of pharmaceutical research, it often acts as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as anti-cancer activity . The compound’s molecular targets and pathways involved include protein kinases, DNA synthesis enzymes, and other cellular proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, chlorine, and amino groups makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals .

Properties

IUPAC Name

2-bromo-6-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKKXWUGXHSFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670370
Record name 2-Bromo-6-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050501-88-6
Record name 2-Bromo-6-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-bromo-6-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.